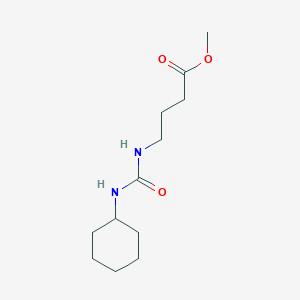
Methyl 4-(3-cyclohexylureido)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-cyclohexylureido)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexylureido group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-cyclohexylureido)butanoate typically involves the reaction of 4-aminobutanoic acid with cyclohexyl isocyanate to form 4-(3-cyclohexylureido)butanoic acid. This intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the ester group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which targets the ester group to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Carboxylate salts.
Scientific Research Applications
Methyl 4-(3-cyclohexylureido)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of Methyl 4-(3-cyclohexylureido)butanoate involves its interaction with molecular targets such as enzymes and receptors. The cyclohexylureido group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. This compound can also interact with cell membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
- Methyl 4-(3-cyclohexylureido)hexanoate
- N,N’-dicyclohexylurea
- 4-(3-cyclohexylureido)butanoic acid
Comparison: Methyl 4-(3-cyclohexylureido)butanoate is unique due to its specific ester and cyclohexylureido groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
methyl 4-(cyclohexylcarbamoylamino)butanoate |
InChI |
InChI=1S/C12H22N2O3/c1-17-11(15)8-5-9-13-12(16)14-10-6-3-2-4-7-10/h10H,2-9H2,1H3,(H2,13,14,16) |
InChI Key |
QDXXGVVKSQMYHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCNC(=O)NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















